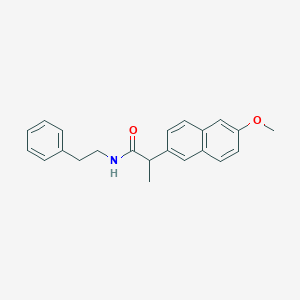
2-ethoxy-N-(4-isopropylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(4-isopropylphenyl)nicotinamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor plays a key role in the immune system, particularly in the activation of inflammatory responses. As such, A-804598 has potential applications in the treatment of a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Wirkmechanismus
2-ethoxy-N-(4-isopropylphenyl)nicotinamide works by blocking the P2X7 receptor, which is involved in the activation of inflammatory responses. By blocking this receptor, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide reduces inflammation and other immune responses that contribute to disease.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have a range of other biochemical and physiological effects. For example, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to inhibit the release of cytokines, which are proteins that play a key role in the immune response. 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has also been shown to inhibit the production of reactive oxygen species, which can contribute to tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide is that it is a highly specific antagonist of the P2X7 receptor, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of the P2X7 receptor in disease. However, one limitation of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethoxy-N-(4-isopropylphenyl)nicotinamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have improved therapeutic efficacy. Another area of interest is the development of new drug delivery systems that could improve the solubility and bioavailability of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide. Finally, there is ongoing research into the role of the P2X7 receptor in a range of diseases, which could provide new insights into the potential therapeutic applications of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide.
Synthesemethoden
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)nicotinamide involves several steps, beginning with the reaction of 4-isopropylphenylboronic acid with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-chloronicotinoyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications. In preclinical studies, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have anti-inflammatory effects in a range of animal models of disease. For example, in a mouse model of rheumatoid arthritis, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide was shown to reduce inflammation and joint damage. In a mouse model of inflammatory bowel disease, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide was shown to reduce inflammation and improve symptoms. In addition, 2-ethoxy-N-(4-isopropylphenyl)nicotinamide has been shown to have potential applications in the treatment of neuropathic pain and cancer.
Eigenschaften
Produktname |
2-ethoxy-N-(4-isopropylphenyl)nicotinamide |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-ethoxy-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-17-15(6-5-11-18-17)16(20)19-14-9-7-13(8-10-14)12(2)3/h5-12H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
AWZHGTDXYMQETA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



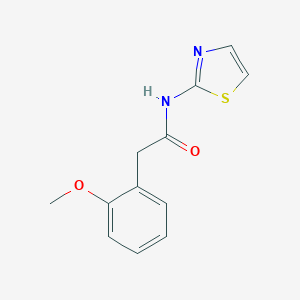
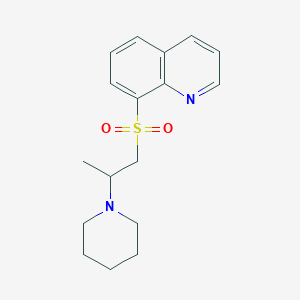
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
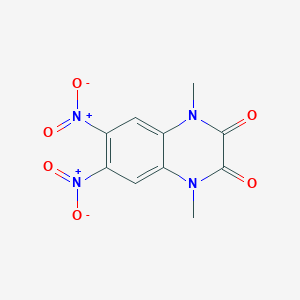
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)

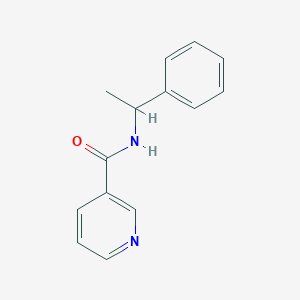
![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)

